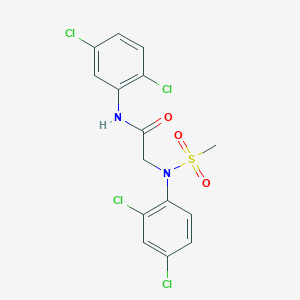
4-chloro-2-methylphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-methylphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been synthesized using various methods and has been found to have interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4-chloro-2-methylphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is not fully understood. However, it is known to inhibit the activity of certain enzymes such as histone deacetylases and matrix metalloproteinases. This inhibition can lead to changes in gene expression and alterations in cellular processes.
Biochemical and Physiological Effects:
4-chloro-2-methylphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate has been found to have interesting biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels, and can therefore potentially be used as an anti-cancer agent. Additionally, it has been found to have anti-inflammatory properties and can reduce the production of certain cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-2-methylphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate in lab experiments is its potent inhibitory activity against certain enzymes. This can be useful in studying the role of these enzymes in biological processes. However, one limitation is that its mechanism of action is not fully understood, which can make interpretation of results more difficult.
Orientations Futures
There are several future directions for research on 4-chloro-2-methylphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in vivo and to optimize its structure for improved activity. Another area of interest is its potential as a tool compound for studying various biological processes. Future research can focus on identifying new targets for this compound and elucidating its mechanism of action. Additionally, studies can be conducted to determine its safety profile and potential for use in humans.
Méthodes De Synthèse
The synthesis of 4-chloro-2-methylphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate has been achieved using various methods. One of the most common methods is the reaction of 4-chloro-2-methylphenol with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions and the resulting product is purified using column chromatography. Other methods include the use of different catalysts and varying reaction conditions.
Applications De Recherche Scientifique
4-chloro-2-methylphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate has potential applications in scientific research. It has been found to be a potent inhibitor of certain enzymes and has been used in the development of new drugs. It has also been studied for its potential anti-cancer properties and has shown promising results in preclinical studies. Additionally, it has been used as a tool compound in the study of various biological processes.
Propriétés
IUPAC Name |
(4-chloro-2-methylphenyl) 2,3-dihydro-1,4-benzodioxine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-10-8-11(17)6-7-12(10)21-16(18)15-9-19-13-4-2-3-5-14(13)20-15/h2-8,15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIHIVIWORJCCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinamine trifluoroacetate](/img/structure/B4883514.png)
![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(tetrahydro-2-furanylmethyl)ethanediamide]](/img/structure/B4883519.png)


![N-(3-{2-[(3-isoxazolylmethyl)(methyl)amino]-2-oxoethoxy}phenyl)propanamide](/img/structure/B4883531.png)
![7-[(2-bromobenzyl)oxy]-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4883533.png)


![ethyl N-[(2,5-dimethylphenoxy)acetyl]tryptophanate](/img/structure/B4883564.png)
![N-[4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]acetamide](/img/structure/B4883572.png)
![2-(2-furyl)-5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4883580.png)
![2-(4-fluorophenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4883583.png)

